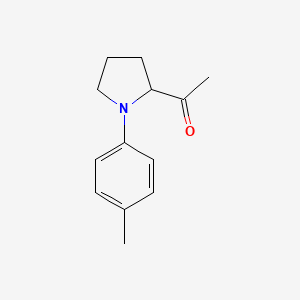

Pyrrolidine,1-(4-methylphenyl)acetyl-

描述

属性

分子式 |

C13H17NO |

|---|---|

分子量 |

203.28 g/mol |

IUPAC 名称 |

1-[1-(4-methylphenyl)pyrrolidin-2-yl]ethanone |

InChI |

InChI=1S/C13H17NO/c1-10-5-7-12(8-6-10)14-9-3-4-13(14)11(2)15/h5-8,13H,3-4,9H2,1-2H3 |

InChI 键 |

SGOPGQUEAVREBW-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)N2CCCC2C(=O)C |

序列 |

P |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Fluoro-2-methylphenyl)pyrrolidine

- Structure : Fluorine substituent at the 4-position and methyl at 2-position on the phenyl ring.

- Properties : Increased electronegativity from fluorine enhances metabolic stability. Used as a pharmaceutical intermediate for synthesis and R&D .

- Key Data : PubChem CID 91727187; SynHet provides high-purity batches with CHNS elemental analysis .

1-(3-(Furan-2-yl)-4-methylphenyl)pyrrolidine (3f)

- Structure : Incorporates a furan ring at the 3-position alongside the 4-methylphenyl group.

- Synthesis : Synthesized via alkene cross metathesis (68% yield) and characterized by $ ^1H $ NMR (δ 7.40 ppm for furan protons) .

- Applications: Potential utility in medicinal chemistry due to furan’s electron-rich nature, which may enhance binding to biological targets .

1-{1-[4-(Trifluoromethyl)Phenyl]Vinyl}Pyrrolidine

Functional Group Variations

Sulfonyl Derivatives (e.g., 1-[(4-methylphenyl)sulfonyl]pyrrolidine)

- Structure : Sulfonyl group replaces acetyl, linked to the pyrrolidine nitrogen.

- Synthesis : Prepared via multi-step routes involving sulfonylation (e.g., using 4-methylbenzenesulfonyl chloride) .

Piperidine Analogs (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one)

- Structure : Piperidine ring (6-membered) with acetyl and methoxyphenyl substituents.

- Biological Activity : Demonstrated antimicrobial and anti-inflammatory properties due to the amide linkage and methoxy groups .

- Crystallography : Structural studies confirm planar amide bonds, critical for intermolecular interactions .

Pharmacologically Active Derivatives

E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinoprop-1-ene

- Structure : Pyrrolidine linked to 4-methylphenyl and pyridyl groups via a propenyl chain.

- Synthesis: Multi-step process involving n-butanol, HCl, and 2-bromopyridine (yield optimized for E-isomer purity) .

- Applications : Investigated for CNS activity, leveraging pyrrolidine’s conformational flexibility and pyridine’s coordination capacity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Synthetic Methods : Alkene cross metathesis () and Grignard reactions () are prevalent for aryl-pyrrolidine derivatives. Sulfonylation () and acetylation () are key for functional group diversification.

- Biological Relevance : Piperidine derivatives () show broader antimicrobial activity compared to pyrrolidines, likely due to increased ring size and substituent positioning.

- Structural Insights : Crystallographic data () highlight the importance of planar amide bonds in piperidines, whereas pyrrolidines’ smaller rings favor compact conformations.

Notes and Limitations

- Direct pharmacological or solubility data for Pyrrolidine,1-(4-methylphenyl)acetyl- are absent in the provided evidence. Analogous compounds (e.g., ’s 1-[(Benzoyloxy)acetyl]pyrrolidine) suggest moderate aqueous solubility (~2839 mg/L) but require experimental validation.

- Contradictions: Sulfonyl derivatives () exhibit higher stability but lower metabolic flexibility compared to acetylated analogs.

准备方法

Pyrrolidine Core Synthesis and Functionalization

The initial step in preparing Pyrrolidine,1-(4-methylphenyl)acetyl- typically involves the synthesis of the pyrrolidine ring or its derivatives. Common synthetic routes include:

Cyclization of amino acids or amino alcohols : Starting from amino acid derivatives or γ-lactam precursors, pyrrolidine rings can be formed by intramolecular cyclization under reflux conditions in solvents like ethanol with acid catalysis. For example, γ-lactam precursors have been reacted with ethanolamine and formic acid under reflux to yield pyrrolidine derivatives.

Modification of pyrrolidine-2-ones : Compounds such as 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid serve as key intermediates for further functionalization. These can be prepared by reacting 4-substituted anilines with itaconic acid in aqueous reflux conditions.

Introduction of the 4-Methylphenylacetyl Group

The 4-methylphenylacetyl moiety is introduced via acylation reactions, often involving:

Acylation of the pyrrolidine nitrogen : The pyrrolidine nitrogen can be acylated with 4-methylphenylacetyl chloride or related activated derivatives to form the N-(4-methylphenyl)acetyl pyrrolidine. This step requires controlled conditions to avoid over-acylation or side reactions.

Use of acid chlorides or anhydrides : Activated acylating agents such as acid chlorides derived from 4-methylphenylacetic acid facilitate the formation of the amide bond on the pyrrolidine nitrogen.

Stepwise Synthetic Route Example

A representative synthetic scheme based on literature and analogous compounds is as follows:

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Methylphenylacetic acid + SOCl2 | Reflux, inert atmosphere | 4-Methylphenylacetyl chloride | 85-90 |

| 2 | Pyrrolidine + 4-Methylphenylacetyl chloride | Base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Pyrrolidine,1-(4-methylphenyl)acetyl- | 70-80 |

| 3 | Purification | Chromatography or recrystallization | Pure target compound | — |

This approach is consistent with standard amide bond formation techniques used in heterocyclic chemistry.

Alternative Synthetic Approaches

Hydrazide and hydrazone intermediates : Starting from pyrrolidine carboxylic acid derivatives, methyl esters can be prepared and subsequently converted to hydrazides. These hydrazides can be further reacted with aldehydes to form hydrazones, which serve as versatile intermediates for elaboration into various substituted pyrrolidine derivatives.

Deacylation and re-acylation strategy : Compounds bearing acetamide groups can be deacylated under acidic reflux to yield free amines, which are then re-acylated with the desired 4-methylphenylacetyl group to improve selectivity and yield.

Analytical and Spectroscopic Characterization

NMR Spectroscopy : ^1H NMR and ^13C NMR spectra confirm the structure of the synthesized compounds. For example, characteristic singlets corresponding to methyl groups on the phenyl ring and methylene groups adjacent to the nitrogen atom are observed. The amide NH proton typically appears downfield (around 7–10 ppm), confirming successful acylation.

IR Spectroscopy : Key absorptions include amide carbonyl stretching (~1690 cm^-1), N–H stretching (~3470 cm^-1), and aromatic C=C stretching (~1600 cm^-1).

Mass Spectrometry and Elemental Analysis : These techniques further confirm molecular weight and purity.

Summary Table of Preparation Methods

| Method Type | Key Reactants/Intermediates | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | Pyrrolidine + 4-methylphenylacetyl chloride | Base, inert solvent, 0–25°C | Straightforward, good yields | Requires preparation of acid chloride |

| Hydrazide-Hydrazone Route | Pyrrolidine carboxylic acid → methyl ester → hydrazide → hydrazone | Acid catalysis, reflux, aldehydes | Versatile intermediates for further modification | Multi-step, moderate yields |

| Deacylation-Reacylation | Acetamide derivatives → free amine → acylation | Acid reflux, base neutralization | Improved selectivity | Additional steps increase time |

Research Findings and Optimization

The use of catalytic amounts of acids such as sulfuric acid or hydrochloric acid in esterification and hydrazinolysis steps improves yields and purity.

Solvent-free conditions and microwave irradiation have been explored in related heterocyclic syntheses to enhance reaction rates and yields, which may be applicable to pyrrolidine derivatives.

Careful control of temperature and stoichiometry during acylation prevents side reactions such as over-acylation or polymerization.

常见问题

Basic: What synthetic methodologies are most effective for producing Pyrrolidine,1-(4-methylphenyl)acetyl- derivatives with high enantiomeric purity?

Answer:

The Mannich reaction is a foundational method for synthesizing pyrrolidine derivatives. For example, 4′-methyl-3-pyrrolidinopropiophenone can be synthesized via a Mannich reaction using 4-methylacetophenone, pyrrolidine, and paraformaldehyde in n-butanol with concentrated HCl and aqueous ammonia . For enantiomeric purity, asymmetric synthesis employing chiral catalysts (e.g., Lewis acids) under reflux in dichloromethane or ethanol is recommended. Chiral HPLC or polarimetry should be used to verify enantiomeric excess .

Basic: What spectroscopic techniques are optimal for confirming the stereochemistry and functional group arrangement in Pyrrolidine,1-(4-methylphenyl)acetyl- derivatives?

Answer:

- NMR Spectroscopy: 1H and 13C NMR can identify substituent positions (e.g., methylphenyl or acetyl groups) and confirm ring conformations. For instance, coupling constants in 1H NMR distinguish axial/equatorial substituents on the pyrrolidine ring .

- X-ray Crystallography: Resolves absolute stereochemistry, especially for crystalline derivatives like 1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione, where carbonyl groups influence packing .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas (e.g., C19H18N2O3 for a related compound ).

Basic: How can researchers design initial biological activity screens for Pyrrolidine,1-(4-methylphenyl)acetyl- derivatives?

Answer:

- Target Selection: Prioritize targets where pyrrolidine scaffolds are known to interact, such as neurotransmitter receptors (e.g., dopamine or serotonin receptors) .

- In Vitro Assays: Use enzyme inhibition assays (e.g., acetylcholinesterase for neurological applications) or cell viability assays (e.g., MTT for cytotoxicity).

- Structural Analogues: Compare with compounds like 1-(4-Methylphenyl)pyrrolidine, which exhibits stimulant effects , to identify structure-activity trends.

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for Pyrrolidine,1-(4-methylphenyl)acetyl- derivatives?

Answer:

- Substituent Variation: Synthesize derivatives with substituents like fluorine (to enhance lipophilicity) or methoxy groups (to alter electronic effects). Compare bioactivity data to establish trends .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like enzymes or GPCRs. For example, the 4-methylphenyl group may enhance hydrophobic binding in receptor pockets .

- Data Correlation: Tabulate IC50 values against structural features (e.g., logP, steric bulk) to identify critical pharmacophores .

Advanced: How should researchers resolve contradictions in reported biological activity data for pyrrolidine derivatives with similar substituents?

Answer:

- Experimental Replication: Reproduce assays under standardized conditions (e.g., pH, temperature) to control variables. For example, discrepancies in enzyme inhibition between fluorinated and methyl-substituted derivatives may arise from assay pH .

- Meta-Analysis: Aggregate data from multiple studies (e.g., using systematic review tools) to identify outliers or confounding factors.

- Mechanistic Studies: Use techniques like surface plasmon resonance (SPR) to measure binding kinetics directly, bypassing indirect activity measurements .

Advanced: What computational approaches are recommended for predicting the interaction of Pyrrolidine,1-(4-methylphenyl)acetyl- derivatives with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., with GROMACS) to assess stability and binding modes over time.

- Quantum Mechanics/Molecular Mechanics (QM/MM): Model electron transfer processes in enzyme active sites, critical for derivatives with boronic acid groups .

- Pharmacophore Modeling: Use Schrödinger’s Phase to identify essential interaction features (e.g., hydrogen bonds with the pyrrolidine nitrogen ).

Methodological: What strategies ensure high purity and stability of Pyrrolidine,1-(4-methylphenyl)acetyl- derivatives during storage?

Answer:

- Chromatographic Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Derivatives with electron-withdrawing groups (e.g., acetyl) may require desiccated storage .

Experimental Design: How can researchers optimize in vivo studies for Pyrrolidine,1-(4-methylphenyl)acetyl- derivatives targeting neurological pathways?

Answer:

- Animal Models: Use transgenic mice (e.g., Parkinson’s models) to evaluate dopamine modulation. Dose-response studies should include positive controls (e.g., ropinirole for dopamine agonists) .

- Pharmacokinetics: Measure plasma half-life via LC-MS/MS after oral administration. Pyrrolidine’s nitrogen enhances solubility but may require prodrug strategies for BBB penetration .

- Behavioral Assays: Employ rotarod tests for motor coordination or forced swim tests for antidepressant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。